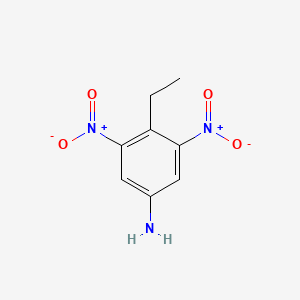
4-Ethyl-3,5-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3,5-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring. This compound is used primarily in the agricultural sector as a herbicide, targeting weed control by inhibiting plant growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3,5-dinitroaniline typically involves the nitration of 4-ethyl aniline. The process includes the following steps:
Nitration Reaction: 4-Ethyl aniline is treated with a nitrating mixture (usually a combination of concentrated nitric acid and sulfuric acid) at controlled temperatures to introduce nitro groups at the 3 and 5 positions of the aniline ring.
Purification: The reaction mixture is then neutralized, and the product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 4-ethyl aniline are nitrated using industrial nitrating equipment.
Continuous Processing: The reaction is carried out in continuous reactors to ensure consistent product quality.
Purification and Packaging: The product is purified using industrial-scale purification techniques and then packaged for distribution.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3,5-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 4-Ethyl-3,5-diaminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-3,5-dinitroaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds, including dyes and pharmaceuticals.
Biology: Studied for its effects on plant growth and development, particularly in weed control.
Medicine: Investigated for potential therapeutic applications due to its ability to inhibit specific biological pathways.
Industry: Widely used as a herbicide in agriculture to control weed growth and improve crop yields.
Mechanism of Action
The primary mechanism of action of 4-Ethyl-3,5-dinitroaniline involves the inhibition of tubulin polymerization in plants. This disruption of microtubule formation prevents cell division, leading to the inhibition of root and shoot growth in weeds. The compound specifically targets tubulin proteins, forming a tubulin-dinitroaniline complex that disrupts the mitotic sequence.
Comparison with Similar Compounds
4-Ethyl-3,5-dinitroaniline can be compared with other dinitroaniline compounds such as:
- Pendimethalin
- Trifluralin
- Oryzalin
- Benfluralin
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 4-position and nitro groups at the 3 and 5 positions make it particularly effective as a herbicide with specific target action on tubulin proteins.
Properties
CAS No. |
702642-25-9 |
|---|---|
Molecular Formula |
C8H9N3O4 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
4-ethyl-3,5-dinitroaniline |
InChI |
InChI=1S/C8H9N3O4/c1-2-6-7(10(12)13)3-5(9)4-8(6)11(14)15/h3-4H,2,9H2,1H3 |
InChI Key |
BNTIGSBCIDBMOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



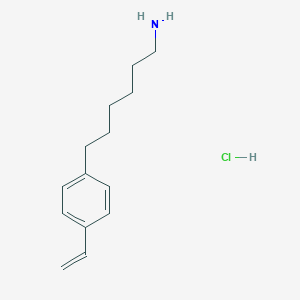
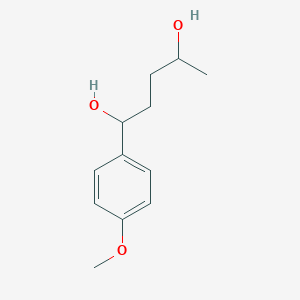
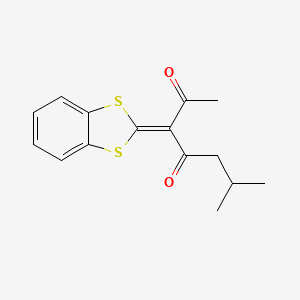

![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B15159270.png)
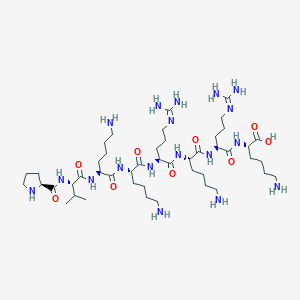
![N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium](/img/structure/B15159288.png)
![1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15159292.png)

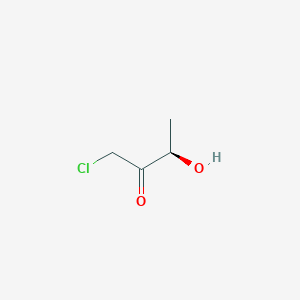
![2-{[10-(Thiophen-3-YL)decyl]oxy}oxane](/img/structure/B15159309.png)
![4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one](/img/structure/B15159316.png)
![2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)
